Brorphine - 2244737-98-0

Brorphine

Catalog Number: EVT-13563463
CAS Number: 2244737-98-0
Molecular Formula: C20H22BrN3O
Molecular Weight: 400.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
brorphine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.
Synthesis Analysis

Brorphine can be synthesized through a multi-step process involving readily available precursors. The synthesis typically begins with the modification of piperidine and benzimidazolone frameworks. The key steps include:

  1. Formation of the Piperidine Ring: This is achieved through standard organic synthesis techniques, which may involve cyclization reactions.
  2. Bromination: A brominated phenyl group is introduced to enhance the compound's potency.
  3. Final Coupling: The piperidine and benzimidazolone components are coupled to produce brorphine.

The synthesis methods allow for the creation of various analogs by altering substituents on the phenyl ring or other parts of the molecule, facilitating extensive research into structure-activity relationships .

Molecular Structure Analysis

The molecular formula of brorphine is C20H22BrN3OC_{20}H_{22}BrN_{3}O, with a molar mass of approximately 400.32 g/mol. The compound features a complex structure that includes:

  • A piperidine ring, which contributes to its opioid activity.
  • A benzimidazolone moiety, providing additional pharmacological properties.
  • A bromophenyl group, enhancing its binding affinity to opioid receptors.

The structure can be represented by its IUPAC name: 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one .

Chemical Reactions Analysis

Brorphine undergoes various chemical reactions typical of synthetic opioids, including:

  • Hydroxylation: This reaction leads to the formation of metabolites that can exhibit varying degrees of opioid activity.
  • N-Oxidation: This pathway generates distinct metabolites that are relevant for pharmacokinetic studies.

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify these metabolites in biological samples .

Physical and Chemical Properties Analysis

Brorphine is typically encountered as a white or off-white powder, soluble in water. Key physical and chemical properties include:

  • Molecular Formula: C20H22BrN3OC_{20}H_{22}BrN_{3}O
  • Molar Mass: 400.32 g/mol
  • Melting Point: Approximately 170–175 °C
  • Purity Level: Up to 98% in synthesized forms

These properties are critical for understanding its behavior in biological systems and its potential for misuse .

Applications

Historical Context and Emergence of Brorphine in Synthetic Opioid Research

Origins in Pharmaceutical Development: Janssen Patent (1967) and Structural Precursors

The chemical foundation of brorphine traces to the pioneering work of Janssen Pharmaceutica, which filed US Patent 3196157A in 1967 covering benzimidazolinyl piperidines [2]. This patent detailed a class of compounds featuring a benzimidazolone core linked to a piperidine ring, with variable substitutions at the para position of a pendant phenyl ring (H, F, Cl, Br, I). Crucially, while the patent disclosed structural analogs like orphine (H-substituted) and chlorphine (Cl-substituted), brorphine itself (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) was not explicitly investigated pharmacologically at that time. The patent's synthetic routes provided a blueprint for generating structurally related compounds through modular chemistry, enabling the systematic variation of aryl halide substituents [1] [2]. This chemical space remained largely unexplored for decades until renewed academic interest emerged in the 2010s, driven by research into structure-activity relationships of opioid receptor ligands. The benzimidazolone core represented a significant structural departure from mainstream opioid classes like morphinans, benzomorphans, or fentanyls, offering a novel chemotype for receptor interaction [1] [6].

Table 1: Key Benzimidazolone Opioids from the Janssen Patent (1967) and Later Derivatives

Compound NamePara-Substituent (R)Pharmacological Investigation EraInitial Purpose
OrphineH1960s/2010sPharmaceutical lead
FluorphineF1960s/2010sPharmaceutical lead
ChlorphineCl1960s/2010sPharmaceutical lead
BrorphineBr2018-presentInitially academic SAR, later NPS
IodorphineI2020sNPS (post-brorphine)

Transition to Illicit Markets: Timeline of First Identifications (2019–2020)

Brorphine's emergence as a novel psychoactive substance (NPS) followed a distinct global pattern beginning in mid-2019. The first confirmed identification occurred in May 2019 in Calgary, Alberta, where law enforcement seized a powder subsequently confirmed as brorphine [8]. Within weeks, Quebec City police identified isotonitazene (May 2019) and brorphine appeared in drug exhibits analyzed by the U.S. Drug Enforcement Administration (DEA) by June 2019 [1] [3]. This rapid dispersion intensified through late 2019 and early 2020, with toxicological confirmation in postmortem cases occurring by June 2020 in the United States [1] [4]. Crucially, brorphine was rarely identified as a pure compound during this period. Forensic analyses consistently revealed its combination with other opioids (primarily fentanyl, 100% of cases) and benzodiazepines (flualprazolam, 80% of cases), indicating its use as an adulterant or additive in illicit drug supplies [4]. By March 2020, Sweden reported police seizures, and Canada observed a distinct geographic distribution pattern, with brorphine primarily detected in Western provinces (Alberta, British Columbia, Saskatchewan), contrasting with nitazenes concentrated in Eastern regions [3] [8].

Table 2: Documented Emergence Timeline of Brorphine (2019-2020)

DateLocationContextSignificance
May 2019Calgary, CanadaPolice seizure (powder)First global forensic identification [8]
June 2019United StatesDrug seizure exhibitsFirst U.S. law enforcement identification [3]
July-Sept 2019Canada (national)Drug caseworkFirst reports in national forensic systems [1]
March 2020SwedenPolice seizureFirst European law enforcement identification [1]
June-July 2020United StatesPostmortem toxicology (7 cases)First evidence of fatal intoxications [3] [4]
December 2020United StatesDEA temporary Schedule I placementFormal U.S. control initiated [3]

Role of Academic Publications in Illicit Synthesis: Kennedy et al. (2018) as a Catalyst

The 2018 publication by Kennedy and colleagues in Neuropharmacology served as the primary scientific catalyst for brorphine's transition from obscure pharmaceutical patent to illicitly manufactured NPS [1]. This comprehensive study investigated structure-activity relationships (SAR) and signaling bias of μ-opioid receptor (MOR) agonists, explicitly including brorphine and its halogenated analogs (fluorphine, chlorphine). Kennedy's team synthesized and characterized these compounds, reporting brorphine's high MOR affinity (Ki = 3.30 nM) and potent agonist efficacy in β-arrestin-2 and mini-Gαi recruitment assays [1]. Crucially, the publication provided detailed synthetic methodologies and pharmacological data that clandestine chemists later exploited. Unlike the original Janssen patent, which focused primarily on chemistry, the Kennedy paper offered a practical pharmacological roadmap highlighting compounds with desirable (from an abuse perspective) properties: high potency, efficacy, and potential for signaling bias. The paper's public accessibility allowed illicit laboratories to identify brorphine as a viable candidate requiring relatively straightforward synthesis from uncontrolled precursors [1] [2]. Within a year of publication, brorphine appeared on global drug markets, demonstrating the unintended consequence of detailed pharmacological data dissemination for compounds with high abuse potential. This pattern mirrors earlier instances where academic research on fentanyl analogs was similarly repurposed [1] [6].

Market Dynamics: Brorphine as a Response to Isotazene Scheduling (2020)

Brorphine's surge in 2020 directly correlated with global regulatory crackdowns on isotonitazene and other "nitazene" opioids. When isotonitazene emerged in mid-2019, it rapidly dominated the NPS opioid market but faced international scheduling in June 2020 under the UN Single Convention [6]. China's intensified controls on fentanyl analogs (2016-2019) had already pushed illicit manufacturers toward benzimidazole-derived opioids, and isotonitazene's scheduling created an immediate vacuum [6] [8]. Brorphine emerged as a strategic replacement within months, leveraging several advantages: 1) Absence from pre-2020 controlled substance lists; 2) Well-documented synthesis via Kennedy's publication; 3) Structural dissimilarity to scheduled fentanyls and nitazenes, complicating regulatory identification; and 4) Availability of precursors [1] [8]. Canadian and U.S. surveillance data reveal this market substitution pattern clearly: Isotonitazene detections peaked in early 2020 (58.2% of NSO identifications in Canada Q1 2020) before declining sharply after scheduling, while brorphine and later protonitazene detections increased [8]. However, brorphine's market dominance proved transient. By late 2021, U.S. forensic reports noted only two identifications (Q3), declining to zero by Q4 2023, attributed to its own scheduling in 2022 and emergence of newer analogs like iodorphine [1] [6]. The UK's classification of brorphine as Class A in February 2023 further constrained its distribution [7].

Table 3: NPS Opioid Detection Shifts Following Regulatory Actions (2019-2021)

PeriodDominant NPS OpioidEvent Influencing MarketBrorphine Detection Trend
Mid-2019IsotonitazeneChina fentanyl controls tightenInitial identifications (May 2019)
Early 2020IsotonitazenePeak prevalence in North America/EUModerate increase (1.1% of NSO)
June 2020Transition periodUN schedules IsotonitazeneRapid increase (Western Canada)
Late 2020Brorphine/ProtonitazeneDEA temporary Schedule I (Brorphine)Peak detection (Fall 2020)
Early 2021Protonitazene/MetonitazeneBrorphine scheduled internationallySharp decline (0.4% of NSO by 2021)

Properties

CAS Number

2244737-98-0

Product Name

Brorphine

IUPAC Name

3-[1-[1-(4-bromophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C20H22BrN3O

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)

InChI Key

CNOFBGYRMCBVLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.